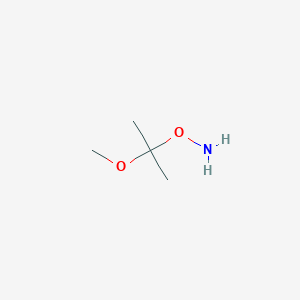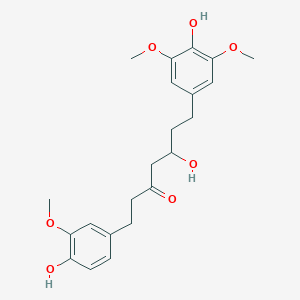![molecular formula C24H18ClN3O4S2 B174350 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-77-3](/img/structure/B174350.png)
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the sulfonylurea family, which is known for its ability to lower blood glucose levels in patients with diabetes. In
Wirkmechanismus
The mechanism of action of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the inhibition of PTP1B activity. This enzyme is involved in the dephosphorylation of insulin receptor substrate 1 (IRS-1), which leads to decreased insulin signaling and glucose uptake. By inhibiting PTP1B, this compound can increase insulin sensitivity and glucose uptake, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications such as neuropathy and retinopathy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may also be beneficial in the treatment of diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea in lab experiments is its specificity for PTP1B inhibition. This compound has been shown to have minimal effects on other protein tyrosine phosphatases, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose uptake. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in clinical settings. Finally, future studies could explore the potential therapeutic applications of this compound in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Synthesemethoden
The synthesis of 1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea involves the reaction of 6-chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde with 4-aminobenzenesulfonyl chloride and phenyl isothiocyanate. The reaction takes place in the presence of a base and a solvent, such as dichloromethane or chloroform. The resulting product is a white solid that can be purified using various techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in insulin signaling. Inhibition of PTP1B can improve insulin sensitivity and glucose uptake, making this compound a potential treatment for diabetes and other metabolic disorders.
Eigenschaften
| 198649-77-3 | |
Molekularformel |
C24H18ClN3O4S2 |
Molekulargewicht |
512 g/mol |
IUPAC-Name |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H18ClN3O4S2/c1-15-20(25)11-12-21-22(15)23(29)16(14-32-21)13-26-17-7-9-19(10-8-17)34(30,31)28-24(33)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,33) |
InChI-Schlüssel |
ROVBJZCLPOMIKA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
Synonyme |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)thioxomethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



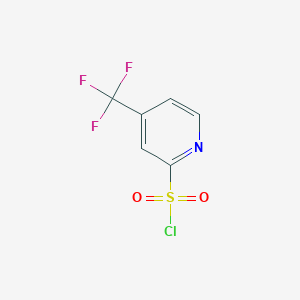
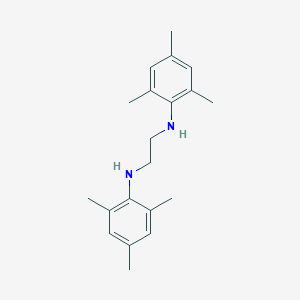
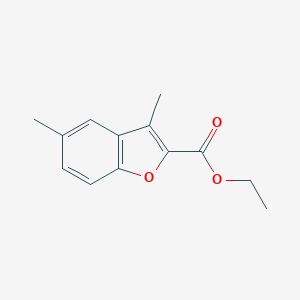


![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)
